molecular formula C20H17N3O5S B2846365 2-(3-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione CAS No. 2034316-83-9

2-(3-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

Cat. No.: B2846365
CAS No.: 2034316-83-9
M. Wt: 411.43
InChI Key: RYARIERJKWXNFD-UHFFFAOYSA-N
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Description

The compound “2-(3-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their presence in many synthetic compounds, natural products, and bioactive small molecules .


Synthesis Analysis

Isoindolines and their derivatives can be synthesized using various methods . A novel synthesis technique for isoindolines/dioxoisoindolines has been developed, which follows green chemistry principles . This technique involves simple heating and relatively quick solventless reactions . The compounds are then purified using a methodology that is as green as possible .


Molecular Structure Analysis

Isoindoline is a heterocyclic organic compound with the molecular formula C8H9N . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .


Chemical Reactions Analysis

The synthesis of isoindolines and dioxoisoindolines involves various chemical reactions . These reactions include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Scientific Research Applications

HIV-1 Replication Inhibitors

Compounds containing phenylsulfonyl and oxadiazole functionalities have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. For instance, novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives were synthesized and demonstrated promising activity against HIV-1 replication, highlighting the potential of sulfonyl and oxadiazole groups in antiviral research (Che et al., 2015).

Corrosion Inhibition

Aza-pseudopeptides containing isoindoline-1,3-dione and oxadiazole structures have been synthesized and evaluated for their efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds showed significant inhibition effects, suggesting their utility in protecting metals against corrosion (Chadli et al., 2017).

Organic Synthesis and Chemical Analysis

Isoindoline-1,3-dione derivatives serve as important intermediates in organic synthesis and have been utilized in the preparation of various chemically and biologically active molecules. Their structural characterization is crucial for understanding their properties and applications in different fields (Dioukhane et al., 2021).

Antimicrobial and Antitubercular Agents

Sulfonyl and oxadiazole derivatives have also been explored for their antimicrobial and antitubercular activities. A study on sulfonyl derivatives of 3-(substituted benzylsulfonyl)-5-(4-isopropylthiazol-2-yl)-4-phenyl-4H-1,2,4-triazoles showed moderate to significant antibacterial and antifungal activities, indicating their potential in combating infectious diseases (Kumar et al., 2013).

Green Chemistry Applications

The development of environmentally friendly synthetic methods for isoindoline-1,3-dione derivatives highlights the importance of sustainable approaches in chemical synthesis. For example, the Water Extract of Onion Peel Ash (WEOPA) method offers a greener catalytic system for the synthesis of these derivatives, avoiding harmful reagents and providing a way to manage bio-waste effectively (Journal et al., 2019).

Safety and Hazards

In silico analysis suggests that while no risk was found for the isoindolines, there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds .

Properties

IUPAC Name

2-[3-[3-(benzenesulfonylmethyl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c24-19-15-9-4-5-10-16(15)20(25)23(19)12-6-11-18-21-17(22-28-18)13-29(26,27)14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYARIERJKWXNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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